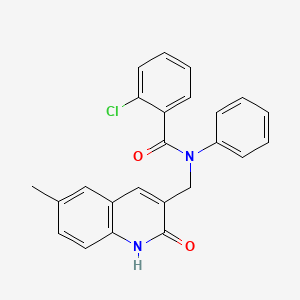
2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbenzamide is a synthetic compound that has been synthesized and studied for its potential use in scientific research. This compound is also known as QM-Ben and has been found to have potential applications in the fields of medicine and biochemistry. The purpose of
Applications De Recherche Scientifique
QM-Ben has been found to have potential applications in scientific research. The compound has been studied for its ability to inhibit the activity of certain enzymes, including metalloproteinases and phosphatases. QM-Ben has also been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.
Mécanisme D'action
The mechanism of action of QM-Ben involves the inhibition of enzyme activity. The compound binds to the active site of the enzyme, preventing the substrate from binding and inhibiting the enzyme's activity. QM-Ben has been found to be a competitive inhibitor of metalloproteinases and a non-competitive inhibitor of phosphatases.
Biochemical and Physiological Effects:
QM-Ben has been found to have a number of biochemical and physiological effects. The compound has been shown to inhibit the activity of metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. QM-Ben has also been found to inhibit the activity of phosphatases, which are enzymes involved in the regulation of cellular signaling pathways. In addition, QM-Ben has been found to have anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
QM-Ben has a number of advantages for use in lab experiments. The compound is stable and can be easily synthesized in high yields with high purity. QM-Ben has also been found to have low toxicity, making it suitable for use in cell culture and animal studies. However, QM-Ben has some limitations, including its solubility in aqueous solutions. The compound is poorly soluble in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are a number of future directions for the study of QM-Ben. One potential application is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. QM-Ben has also been studied for its potential use in cancer therapy, as it has been found to inhibit the activity of metalloproteinases involved in tumor invasion and metastasis. In addition, QM-Ben has been studied for its potential use in the development of new drugs targeting phosphatases involved in cellular signaling pathways. Further research is needed to fully understand the potential applications of QM-Ben in scientific research.
Méthodes De Synthèse
The synthesis of QM-Ben involves the reaction of 2-hydroxy-6-methylquinoline with N-phenylbenzamide in the presence of a chlorinating agent. The reaction produces QM-Ben as a white powder with a molecular weight of 388.87 g/mol. The synthesis method has been optimized to produce high yields of QM-Ben with high purity.
Propriétés
IUPAC Name |
2-chloro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O2/c1-16-11-12-22-17(13-16)14-18(23(28)26-22)15-27(19-7-3-2-4-8-19)24(29)20-9-5-6-10-21(20)25/h2-14H,15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKMAGGIWYOPFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3)C(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

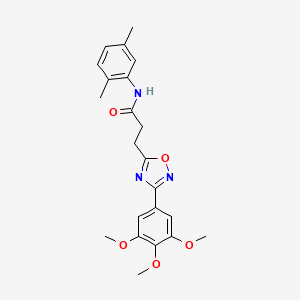



![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7694216.png)

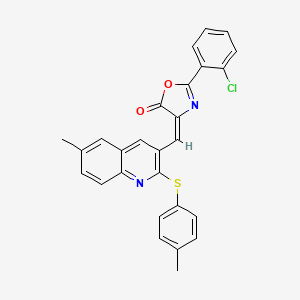
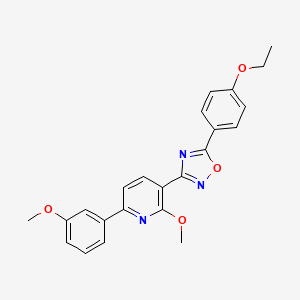
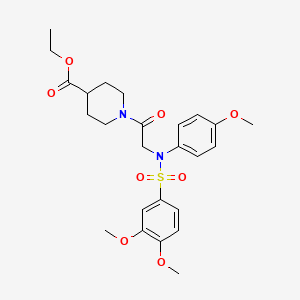
![N-cyclohexyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B7694260.png)

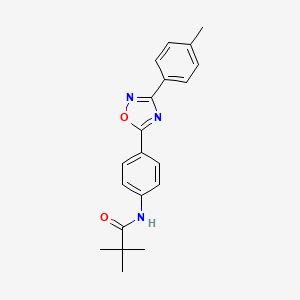

![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7694283.png)